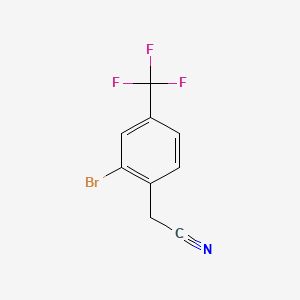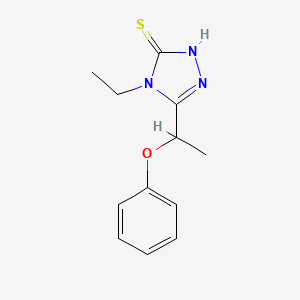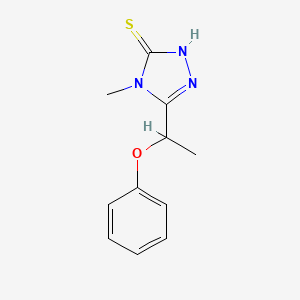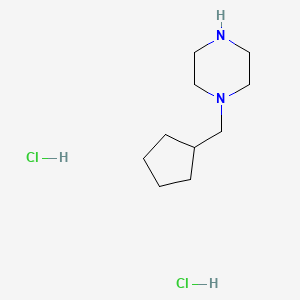
2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This structure makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of related trifluoromethylated phenylacetonitriles has been explored in the literature. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . This method provides a pathway to synthesize compounds with similar structural motifs to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids indicates the potential for halogenation reactions to be used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile has been determined through crystallography. For example, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, which shares the bromo and trifluoromethyl substituents, was found to crystallize in the orthorhombic space group with significant intermolecular interactions . These findings can provide insights into the molecular geometry and potential stacking interactions of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been extensively studied. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile suggests that brominated phenyl compounds can participate in electron transfer mechanisms . Moreover, the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which resulted in the formation of a trimeric compound, highlights the potential for unusual reactivity patterns in compounds with similar structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile can be inferred from studies on related compounds. For example, the use of trifluoromethanesulfonic acid in acetonitrile for Friedel-Crafts alkylations indicates that the acetonitrile solvent can facilitate reactions involving trifluoromethylated compounds . Additionally, the electrogenerated base-promoted synthesis of nanoparticles suggests that compounds with trifluoromethyl groups can be involved in the formation of novel materials with unique properties .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Characterization
- The compound shows unusual reactivity, leading to the formation of a trimeric compound with the loss of three fluorine atoms, as investigated by Stazi et al. (2010) (Stazi et al., 2010).
Electrochemical Properties
- Research by Shainyan and Danilevich (2006) explores the electrochemical fluorination of various aromatic compounds, including transformations relevant to phenylacetonitrile and derivatives (Shainyan & Danilevich, 2006).
Reaction Mechanisms
- Boeini and Mobin (2011) reported the unexpected formation of 3,5-diaryl-1,2,4-thiadiazoles from the reaction of 2-bromo-2-phenylacetonitrile derivatives, showcasing the compound's versatile reactivity (Boeini & Mobin, 2011).
Application in Derivatization for Analysis
- Ingalls et al. (1984) describe the use of a related compound, 4'-bromophenacyl triflate, in preparing carboxylic acid derivatives for chromatography, highlighting a potential application in analytical chemistry (Ingalls et al., 1984).
Insecticidal and Acaricidal Activities
- Liu et al. (2012) synthesized 2-arylpyrrole derivatives, including compounds structurally related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, and evaluated their insecticidal and acaricidal activities (Liu et al., 2012).
Phase-Transfer Catalysis
- Thompson and Reeves (1983) investigated phase-transfer catalysis involving phenylacetonitrile, an approach that might be applicable to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Thompson & Reeves, 1983).
Steric Pressure Studies
- Schlosser et al. (2006) studied the trifluoromethyl group's role in transmitting steric pressure in various chemical reactions, which could inform the understanding of reactions involving 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Schlosser et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZTTSDBHOIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380930 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |
CAS RN |
474024-36-7 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)







![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)